4-Methylthiophen-3-amine oxalate

Description

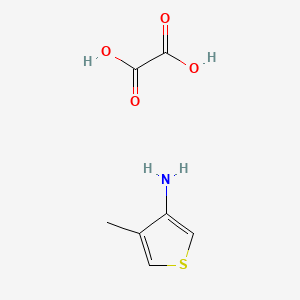

4-Methylthiophen-3-amine oxalate is a thiophene-based amine compound with a methyl substituent at the 4-position and an amine group at the 3-position, paired with an oxalate counterion. Thiophene amines are often utilized as intermediates in drug synthesis due to their electron-rich aromatic systems and ability to participate in heterocyclic reactions . The oxalate salt form likely enhances solubility and stability compared to the free base, a common strategy in drug formulation .

Properties

CAS No. |

500100-74-3 |

|---|---|

Molecular Formula |

C7H9NO4S |

Molecular Weight |

203.22 g/mol |

IUPAC Name |

4-methylthiophen-3-amine;oxalic acid |

InChI |

InChI=1S/C5H7NS.C2H2O4/c1-4-2-7-3-5(4)6;3-1(4)2(5)6/h2-3H,6H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

OWDPDMRJVUNWJD-UHFFFAOYSA-N |

SMILES |

CC1=CSC=C1N.C(=O)(C(=O)O)O |

Canonical SMILES |

CC1=CSC=C1N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine

- Structure : Thiophene ring with a 2-amine group and a 4-(3-trifluoromethylphenyl) substituent.

- Key Differences :

- Implications : The 2-amine position may alter electronic properties and reactivity in cross-coupling reactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it advantageous in medicinal chemistry .

4-Methoxy-2-methylaniline

- Structure : Benzene ring with a 2-methyl and 4-methoxy substituent.

- Key Differences :

- Benzene ring instead of thiophene.

- Methoxy and methyl groups differ electronically from the thiophene’s sulfur atom.

- Thiophene’s sulfur atom offers π-conjugation benefits, influencing optoelectronic applications .

Salt Form Comparisons

Hydrochloride Salts (e.g., [5-(4-Methylphenyl)isoxazol-3-yl]methanamine hydrochloride)

- Structure : Isoxazole ring with a methylphenyl substituent and a hydrochloride counterion.

- Key Differences :

- Isoxazole heterocycle vs. thiophene.

- Hydrochloride salt vs. oxalate.

- Implications : Hydrochloride salts typically improve aqueous solubility but may exhibit hygroscopicity. Oxalate salts offer alternative crystallization pathways and pH stability .

Table of Comparative Data

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 4-Methylthiophen-3-amine oxalate | C₆H₇NS·C₂H₂O₄ | 4-methyl, 3-amine, oxalate salt | ~221.2 (estimated) | Enhanced solubility via oxalate salt |

| 4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine | C₁₁H₈F₃NS | 2-amine, 4-(trifluoromethylphenyl) | 243.25 | High lipophilicity |

| 4-Methoxy-2-methylaniline | C₈H₁₁NO | 2-methyl, 4-methoxy | 137.18 | Electron-rich benzene ring |

| [5-(4-Methylphenyl)isoxazol-3-yl]methanamine hydrochloride | C₁₁H₁₃N₂O·HCl | Isoxazole, hydrochloride salt | 228.70 | Improved aqueous stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.